molecular formula C6H7NOS B6613390 4-methoxypyridine-2-thiol CAS No. 204996-07-6

4-methoxypyridine-2-thiol

Cat. No.: B6613390
CAS No.: 204996-07-6
M. Wt: 141.19 g/mol
InChI Key: NPCSCMMCGIFVQL-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-thiol is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C6H7NOS, and it features a pyridine ring core substituted with both a methoxy group and a thiol (or thione) group. This structure exhibits thiol-thione tautomerism, where the equilibrium can favor either the thiol (R-SH) or thione (R=C-S-H) form, a property that can influence its reactivity and binding characteristics . The primary research value of this compound lies in its application as a key precursor for the synthesis of pharmaceutically active molecules. Pyrimidine and other heterocyclic derivatives containing exocyclic sulfur atoms at specific positions are well-documented to possess a wide range of biological activities. These include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, antimicrobial, fungicidal, and anticancer properties . As a scaffold, this compound can be further functionalized, for example, via alkylation of the sulfur atom or incorporation into larger, condensed heterocyclic systems through [3+3], [4+2], or [5+1] heterocyclization processes . This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. All handling and experimentation must be conducted in accordance with appropriate safety protocols.

Properties

IUPAC Name

4-methoxy-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-5-2-3-7-6(9)4-5/h2-4H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSCMMCGIFVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=S)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypyridine-2-thiol can be synthesized through several methods. One common approach involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base . Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound.

Scientific Research Applications

4-Methoxypyridine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s thiol group makes it a useful reagent in biochemical studies, particularly in the study of thiol-disulfide exchange reactions.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

2-Alkylthio-4-cyanopyridine

  • Structure: Pyridine with a 2-alkylthio (-S-R) and 4-cyano (-CN) group.
  • Key Differences: The 4-cyano group is strongly electron-withdrawing, reducing electron density at the pyridine ring compared to the electron-donating methoxy group in 4-methoxypyridine-2-thiol. Thiol acidity: The -CN group increases acidity of the -SH group due to enhanced stabilization of the thiolate anion.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloro-4-cyanopyridine with thiols in the presence of NaOMe .
  • Applications : Used as intermediates in agrochemicals and pharmaceuticals due to their reactivity.

Thiazolo[5,4-b]pyridine-2-thiol

  • Structure : Fused thiazole-pyridine system with a thiol group at the 2-position.
  • Key Differences :
    • The fused thiazole ring enhances aromaticity and planarity, altering UV-Vis absorption and stability.
    • Molecular weight: 168.24 g/mol (vs. 141.18 g/mol for this compound) .
  • Applications: Potential use in pharmaceuticals, though specific data on this compound’s biological activity is unavailable.

4-Methoxythiophenol

  • Structure : Benzene ring with 4-methoxy and 2-thiol groups.
  • Key Differences: Aromatic vs. heteroaromatic systems: Benzene lacks the nitrogen atom in pyridine, affecting solubility and electronic properties. Thiol acidity: The -SH group in 4-methoxythiophenol is more acidic (pKa ~6–7) due to resonance stabilization on the benzene ring, compared to pyridine-thiol derivatives (pKa ~8–10) .
  • Applications : Widely used in organic synthesis and as a ligand in coordination chemistry.

(4-Methoxypyridin-2-yl)-methanol

  • Structure : Pyridine with 4-methoxy and 2-hydroxymethyl (-CH₂OH) groups.
  • Key Differences :
    • The -CH₂OH group is less nucleophilic than -SH, reducing reactivity in substitution reactions.
    • Hydrogen bonding: The hydroxyl group enables stronger intermolecular interactions compared to thiols .

4-Methylpyridine-3-thiol

  • Structure : Pyridine with 4-methyl and 3-thiol groups.
  • Key Differences :
    • Positional isomerism: The 3-thiol group alters electronic distribution and steric effects compared to the 2-thiol in this compound.
    • Methyl vs. methoxy: The methyl group is weakly electron-donating but lacks the lone pairs of oxygen, leading to reduced resonance effects .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Acidity (pKa, estimated) Applications
This compound C₆H₇NOS 141.18 4-OCH₃, 2-SH ~8–10 Pharmaceutical intermediates
2-Alkylthio-4-cyanopyridine C₇H₅N₂S (R=CH₃) 165.20 (R=CH₃) 4-CN, 2-SR ~7–9 Agrochemical synthesis
Thiazolo[5,4-b]pyridine-2-thiol C₆H₄N₂S₂ 168.24 Fused thiazole, 2-SH ~8–10 Drug development
4-Methoxythiophenol C₇H₈O₂S 140.20 4-OCH₃, 2-SH (benzene) ~6–7 Organic synthesis
(4-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 139.15 4-OCH₃, 2-CH₂OH N/A Material science
4-Methylpyridine-3-thiol C₆H₇NS 125.18 4-CH₃, 3-SH ~8–10 Catalysis

Q & A

Q. What are the recommended safety protocols for handling 4-methoxypyridine-2-thiol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and safety glasses compliant with EN166 (EU) or NIOSH (US) standards. Inspect gloves before use and avoid skin contact .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
  • Decontamination: Wash hands thoroughly after handling. Dispose of contaminated materials via regulated waste streams .
  • Toxicity Note: Limited toxicological data exist for pyridine-thiol derivatives; assume acute toxicity and prioritize containment .

Q. What synthetic routes are available for this compound?

Methodological Answer:

  • Thiolation of Methoxypyridine Precursors: Adapt methods from analogous compounds, such as reacting 2-methoxypyridine with thiourea or phosphorus pentasulfide under inert conditions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .
  • Challenges: Thiol groups are prone to oxidation; stabilize intermediates with argon/nitrogen atmospheres .

Advanced Research Questions

Q. How can researchers address conflicting toxicity data for pyridine-thiol derivatives in literature?

Methodological Answer:

  • Data Gap Analysis: Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill gaps in existing SDS data .
  • Structural Analogues: Compare toxicity profiles of structurally related compounds (e.g., thiazolo[5,4-b]pyridine-2-thiol) to infer risks .
  • Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints like LD50 .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation:
  • NMR Spectroscopy: Use 1^1H/13^13C NMR to verify substitution patterns (e.g., methoxy at C4, thiol at C2) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .
  • X-Ray Crystallography: Resolve crystal structures to validate stereochemistry, as done for 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
    • Reactivity Profiling: Monitor thiol oxidation kinetics using UV-Vis spectroscopy or cyclic voltammetry .

Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

  • DFT Calculations: Predict thermodynamic stability of intermediates and transition states to identify optimal reaction pathways .
  • Solvent Screening: Use COSMO-RS simulations to select solvents that enhance yield (e.g., DMF for polar intermediates) .
  • Catalyst Design: Model ligand-metal interactions (e.g., Pd-catalyzed cross-coupling) to improve regioselectivity in derivative synthesis .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the biological activity of pyridine-thiol compounds?

Methodological Answer:

  • Reproducibility Studies: Replicate key assays (e.g., antimicrobial or enzyme inhibition) under standardized conditions (pH, temperature) .
  • Meta-Analysis: Pool data from PubChem and EPA DSSTox to identify trends in bioactivity across substituent variations .
  • Mechanistic Studies: Use knock-out models (e.g., CRISPR for target genes) to isolate pathways affected by this compound .

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